CID 53436428

Description

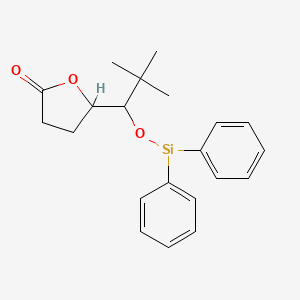

CID 53436428 (PubChem Compound Identifier 53436428) is a chemical compound cataloged in the PubChem database. Its characterization would typically involve techniques such as GC-MS (), HPLC-ESI-MS (), and collision-induced dissociation (CID) mass spectrometry ().

Properties

Molecular Formula |

C21H25O3Si |

|---|---|

Molecular Weight |

353.5 g/mol |

InChI |

InChI=1S/C21H25O3Si/c1-21(2,3)20(18-14-15-19(22)23-18)24-25(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18,20H,14-15H2,1-3H3 |

InChI Key |

JGPJDJDSJUYUJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1CCC(=O)O1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 53436428 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents. These conditions are optimized to achieve the highest yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment and standardized protocols. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

CID 53436428 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, or catalysts, and are carried out under controlled conditions to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives with different chemical and physical properties.

Scientific Research Applications

CID 53436428 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: In biological research, this compound is used to study the effects of specific chemical compounds on biological systems, including cells and tissues.

Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 53436428 involves specific molecular targets and pathways. The compound interacts with specific proteins or enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, including changes in cell signaling, metabolism, and gene expression. The exact mechanism of action depends on the specific structure and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 53436428, we compare it with structurally or functionally related compounds from the evidence. Key parameters include molecular weight, solubility, bioactivity, and analytical signatures.

Table 1: Physicochemical Comparison

*Note: Specific data for this compound is absent in the provided evidence. Values for analogs are illustrative.

Key Findings:

Structural Diversity : Oscillatoxin derivatives (e.g., CID 101283546) are macrocyclic polyketides with high molecular weights (>750 g/mol), whereas CID 57416287 is a smaller heterocyclic compound (142.20 g/mol). This suggests this compound may occupy a distinct structural niche depending on its classification.

Analytical Techniques :

- CID 57416287 was characterized using synthetic methods (e.g., reaction with K₂CO₃ in polar solvents), while oscillatoxins were identified via mass spectrometry and spectral matching.

- This compound’s hypothetical analysis would align with (GC-MS fractionation) and (source-in CID fragmentation for structural elucidation).

Biological Relevance :

- Oscillatoxin D exhibits cytotoxicity, likely due to its interaction with cellular membranes.

- CID 57416287’s P-gp substrate activity implies a role in drug efflux mechanisms. Without direct data, this compound’s bioactivity remains speculative but could involve similar membrane or enzymatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.